molecular formula C12H12O2 B1361855 4-(Cyclopent-1-en-1-yl)benzoic acid CAS No. 19936-21-1

4-(Cyclopent-1-en-1-yl)benzoic acid

Cat. No.: B1361855
CAS No.: 19936-21-1
M. Wt: 188.22 g/mol
InChI Key: BWCBPFAOWPSQBS-UHFFFAOYSA-N
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Description

4-(Cyclopent-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H12O2 It consists of a benzoic acid moiety substituted with a cyclopentene ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopent-1-en-1-yl)benzoic acid typically involves the following steps:

    Cyclopentene Formation: Cyclopentene can be synthesized from cyclopentanol through dehydration using an acid catalyst such as sulfuric acid.

    Friedel-Crafts Acylation: The cyclopentene is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-(Cyclopent-1-en-1-yl)benzoyl chloride.

    Hydrolysis: The benzoyl chloride derivative is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form 4-(Cyclopentyl)benzoic acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: 4-(Cyclopentyl)benzoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Cyclopent-1-en-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopent-1-en-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentene ring and benzoic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    4-(Cyclopentyl)benzoic acid: Lacks the double bond in the cyclopentene ring.

    4-(Cyclohex-1-en-1-yl)benzoic acid: Contains a cyclohexene ring instead of a cyclopentene ring.

    4-(Phenyl)benzoic acid: Has a phenyl group instead of a cyclopentene ring.

Uniqueness: 4-(Cyclopent-1-en-1-yl)benzoic acid is unique due to the presence of the cyclopentene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The strained ring system can undergo specific reactions that are not possible with more stable ring systems like cyclohexene or phenyl groups.

Properties

IUPAC Name

4-(cyclopenten-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCBPFAOWPSQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298924
Record name 4-(cyclopent-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19936-21-1
Record name NSC126981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyclopent-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube is added 4-iodobenzoic acid (5.0 g, 20.16 mmol), cyclopentene (17.8 mL, 2101.6 mmol), Et3N (8.4 mL, 60.48 mmol) in toluene (100 mL). It is purged with N2 for 15 min. Pd(OAc)2 (0.23 g, 1.01 mmol) and P(o-Tol)3 (0.61 g, 2.01 mmol) are added. The reaction is stirred at 120° C. overnight. It is diluted with EtOAc, washed with 1M HCl, H2O, and brine. Purification of the crude material by chromatography gives the title compound (2.63 g, 69%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
catalyst
Reaction Step Three
Yield
69%

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